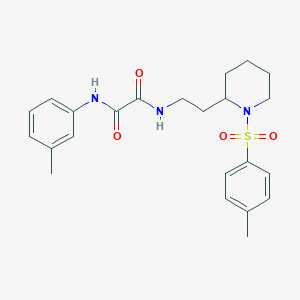

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as MTPEO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Study of Rat Models for Calcium Oxalate Crystal Formation : Research by Yamaguchi et al. (2005) in the International Journal of Urology investigated rat models for calcium oxalate stone formation using ethylene glycol, which is relevant for understanding compounds like N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in the context of kidney stone research (Yamaguchi et al., 2005).

Synthesis of Di- and Mono-oxalamides : Mamedov et al. (2016) in RSC Advances described a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is relevant for understanding the synthesis methods that could potentially be applied to N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Role of Polyamine Catabolism in Cell Death : A study by Ha et al. (1997) in the Proceedings of the National Academy of Sciences of the United States of America explored the role of polyamine catabolism in programmed cell death, which might be relevant for understanding the biological interactions and potential therapeutic applications of related oxalamide compounds (Ha et al., 1997).

Electron Transport Layer in Solar Cells : Zhao et al. (2022) in ACS Applied Materials & Interfaces investigated alkali metal oxalates in SnO2 films, used as an electron transport layer in solar cells. This research could provide insights into the use of related oxalamide compounds in electronic applications (Zhao et al., 2022).

N1-Methylnicotinamide as a Marker of Renal Cationic Transport : Musfeld et al. (2001) in the Journal of Pharmaceutical and Biomedical Analysis described the determination of urinary and plasma levels of N1-methylnicotinamide, which can reflect the capacity of renal tubular transport. This study could be relevant for understanding the renal interactions of similar compounds (Musfeld et al., 2001).

properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-17-9-11-21(12-10-17)31(29,30)26-15-4-3-8-20(26)13-14-24-22(27)23(28)25-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWHBRWUEDTLCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)

![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)